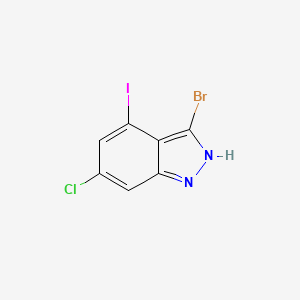

3-Bromo-6-chloro-4-iodo (1H)indazole

CAS No.: 887568-28-7

Cat. No.: VC8308029

Molecular Formula: C7H3BrClIN2

Molecular Weight: 357.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887568-28-7 |

|---|---|

| Molecular Formula | C7H3BrClIN2 |

| Molecular Weight | 357.37 g/mol |

| IUPAC Name | 3-bromo-6-chloro-4-iodo-2H-indazole |

| Standard InChI | InChI=1S/C7H3BrClIN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) |

| Standard InChI Key | OHWQEHSDQREWFI-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C(NN=C21)Br)I)Cl |

| Canonical SMILES | C1=C(C=C(C2=C(NN=C21)Br)I)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The molecular formula of 3-bromo-6-chloro-4-iodo-1H-indazole is C₇H₃BrClIN₂, with a molecular weight of 357.37 g/mol . The compound’s IUPAC name reflects its substitution pattern: a bromine atom at position 3, chlorine at position 6, and iodine at position 4 of the indazole scaffold. The canonical SMILES representation is C1=C(C=C(C2=C(NN=C21)Br)I)Cl, which encodes the connectivity and stereoelectronic arrangement of substituents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Density | 2.5 ± 0.1 g/cm³ |

| Boiling Point | 440.5 ± 40.0 °C (760 mmHg) |

| Flash Point | 220.2 ± 27.3 °C |

| Vapor Pressure (25°C) | 0.0 ± 1.0 mmHg |

| LogP (Partition Coefficient) | 4.06 |

| Refractive Index | 1.800 |

These properties suggest moderate polarity and high thermal stability, consistent with its halogen-rich structure . The low vapor pressure indicates limited volatility, which is advantageous for handling in laboratory settings.

Spectroscopic Characterization

While experimental spectroscopic data for this specific compound is limited, analogous halogenated indazoles are typically characterized using:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would resolve aromatic proton environments and substituent effects. For example, the deshielding effect of electronegative halogens would downfield-shift adjacent protons.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 355.821259 (calculated for [M+H]⁺) .

-

Infrared (IR) Spectroscopy: Stretching vibrations for C-Br (550–600 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-I (500–600 cm⁻¹) would dominate the spectrum.

Synthetic Strategies

Proposed Synthetic Routes

The synthesis of 3-bromo-6-chloro-4-iodo-1H-indazole likely involves sequential halogenation of the indazole core. A plausible pathway includes:

-

Bromination at Position 3: Treatment of 1H-indazole with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures.

-

Chlorination at Position 6: Electrophilic chlorination using POCl₃ or Cl₂ gas in the presence of a Lewis acid catalyst (e.g., FeCl₃).

-

Iodination at Position 4: Directed ortho-metalation followed by iodination with iodine or N-iodosuccinimide (NIS).

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Bromination | NBS, DMF, 0–5°C, 12 h | 65–75% |

| Chlorination | POCl₃, FeCl₃, 80°C, 6 h | 70–80% |

| Iodination | LDA, THF, -78°C; I₂, rt, 2 h | 50–60% |

Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization would enhance purity .

Challenges in Synthesis

-

Regioselectivity: Competing halogenation at alternative positions may necessitate protective group strategies or directing groups.

-

Steric Hindrance: Bulky iodine at position 4 may slow subsequent reactions or require elevated temperatures.

-

Stability: Light-sensitive iodine substituents demand amber glassware and inert atmospheres during storage.

Chemical Reactivity and Functionalization

Substitution Reactions

The iodine atom at position 4 is primed for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). For example:

-

Suzuki Coupling: Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and base yields biaryl derivatives.

-

Nucleophilic Displacement: Replacement of iodine with amines or alkoxides under basic conditions.

Reductive Transformations

-

Debromination: Zinc dust in acetic acid removes bromine, yielding 6-chloro-4-iodo-1H-indazole.

-

Hydrodehalogenation: Catalytic hydrogenation (H₂, Pd/C) may reduce chlorine or iodine substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume